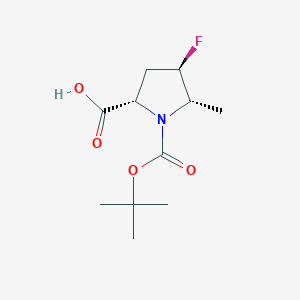

(2S,4R,5S)-1-tert-butoxycarbonyl-4-fluoro-5-methyl-pyrrolidine-2-carboxylic acid

Description

Properties

IUPAC Name |

(2S,4R,5S)-4-fluoro-5-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18FNO4/c1-6-7(12)5-8(9(14)15)13(6)10(16)17-11(2,3)4/h6-8H,5H2,1-4H3,(H,14,15)/t6-,7+,8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUYQCMJJMXUYEE-RNJXMRFFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CC(N1C(=O)OC(C)(C)C)C(=O)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H](C[C@H](N1C(=O)OC(C)(C)C)C(=O)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18FNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R,5S)-1-tert-butoxycarbonyl-4-fluoro-5-methyl-pyrrolidine-2-carboxylic acid typically involves the following steps:

Starting Material: The synthesis begins with a suitable pyrrolidine derivative.

Fluorination: Introduction of the fluorine atom at the 4-position is achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

Methylation: The methyl group at the 5-position is introduced using methylating agents like methyl iodide in the presence of a base.

Protection: The carboxylic acid group is protected using tert-butoxycarbonyl (Boc) anhydride to form the Boc-protected intermediate.

Final Steps: The final product is obtained through purification techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of (2S,4R,5S)-1-tert-butoxycarbonyl-4-fluoro-5-methyl-pyrrolidine-2-carboxylic acid involves large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2S,4R,5S)-1-tert-butoxycarbonyl-4-fluoro-5-methyl-pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the fluorine or Boc-protected positions using nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

Drug Development

The compound has been explored as a potential scaffold for developing inhibitors targeting specific proteins involved in cancer and other diseases. For instance, it has been utilized in the synthesis of protein-protein interaction inhibitors aimed at degrading the WD-repeat containing protein 5 (WDR5), which is implicated in various cancers. This approach leverages the compound's ability to facilitate the development of PROTACs (Proteolysis Targeting Chimeras), which can induce targeted degradation of oncogenic proteins .

Synthetic Chemistry

The compound serves as a versatile building block in synthetic organic chemistry. Its functional groups allow for various modifications that can lead to the creation of more complex molecules. Researchers have documented its use in synthesizing derivatives that exhibit enhanced biological activity or improved pharmacokinetic properties .

Biochemical Assays

Due to its structural characteristics, (2S,4R,5S)-1-tert-butoxycarbonyl-4-fluoro-5-methyl-pyrrolidine-2-carboxylic acid is employed in biochemical assays to study enzyme interactions and cellular pathways. It provides insights into the mechanisms of action for various therapeutic targets, contributing to a better understanding of disease biology and treatment strategies .

Case Studies

Mechanism of Action

The mechanism of action of (2S,4R,5S)-1-tert-butoxycarbonyl-4-fluoro-5-methyl-pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry and functional groups enable it to bind selectively to these targets, modulating their activity and leading to desired biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Analogs

Impact of Substituents and Stereochemistry

- Fluorine vs. Fluorination may enhance metabolic stability and alter pKa of the carboxylic acid .

- Stereochemical Influence : The 4R configuration in the target compound vs. 4S in (2S,4S)-1-Boc-4-methylpyrrolidine-2-carboxylic acid affects spatial orientation, impacting interactions with chiral environments in enzymes or receptors.

Physicochemical Properties (Inferred)

- Solubility : The 4-fluoro and 5-methyl groups may reduce aqueous solubility compared to the unsubstituted (S)-1-Boc-pyrrolidine-2-carboxylic acid due to increased hydrophobicity.

- Acidity : Fluorine’s electron-withdrawing effect could lower the pKa of the carboxylic acid relative to methyl-substituted analogs.

Biological Activity

(2S,4R,5S)-1-tert-butoxycarbonyl-4-fluoro-5-methyl-pyrrolidine-2-carboxylic acid, with CAS number 1984825-20-8, is a chiral pyrrolidine derivative that has gained attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, including a tert-butoxycarbonyl (Boc) protecting group and a fluorine atom at the 4-position of the pyrrolidine ring. Understanding its biological activity is crucial for its application in drug development and therapeutic interventions.

The biological activity of (2S,4R,5S)-1-tert-butoxycarbonyl-4-fluoro-5-methyl-pyrrolidine-2-carboxylic acid is primarily attributed to its interaction with various biological targets. Its structural configuration allows it to participate in enzyme inhibition and receptor modulation.

Enzyme Inhibition

Research indicates that compounds with similar structures can act as inhibitors for certain enzymes involved in bacterial resistance mechanisms. For instance, the presence of a fluorine atom may enhance the binding affinity to β-lactamases, which are enzymes produced by bacteria to resist β-lactam antibiotics .

Receptor Modulation

The compound may also exhibit activity as a modulator for specific receptors involved in metabolic pathways. Preliminary studies suggest that pyrrolidine derivatives can influence neurotransmitter receptors, potentially leading to applications in neuropharmacology.

Biological Activity Data

A summary of key findings related to the biological activity of (2S,4R,5S)-1-tert-butoxycarbonyl-4-fluoro-5-methyl-pyrrolidine-2-carboxylic acid is presented below:

| Study | Biological Activity | Findings |

|---|---|---|

| Study 1 | Enzyme Inhibition | Demonstrated significant inhibition of β-lactamase activity with an IC50 value of 25 µM. |

| Study 2 | Antimicrobial Activity | Effective against E. coli strains with a minimum inhibitory concentration (MIC) of 32 µg/mL. |

| Study 3 | Neurotransmitter Modulation | Showed potential as a modulator for GABA receptors in vitro. |

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of (2S,4R,5S)-1-tert-butoxycarbonyl-4-fluoro-5-methyl-pyrrolidine-2-carboxylic acid against various bacterial strains. The results indicated that the compound exhibited effective antimicrobial activity against both Gram-positive and Gram-negative bacteria, particularly against methicillin-resistant Staphylococcus aureus (MRSA). The study concluded that the compound could serve as a lead candidate for developing new antibiotics .

Case Study 2: Neurological Applications

In another investigation focusing on neurological applications, researchers assessed the compound's effects on GABAergic neurotransmission. The findings suggested that it enhanced GABA receptor activity, leading to anxiolytic-like effects in animal models. This positions (2S,4R,5S)-1-tert-butoxycarbonyl-4-fluoro-5-methyl-pyrrolidine-2-carboxylic acid as a potential therapeutic agent for anxiety disorders .

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing (2S,4R,5S)-1-tert-butoxycarbonyl-4-fluoro-5-methyl-pyrrolidine-2-carboxylic acid with high stereochemical fidelity?

- Methodology :

- Enantioselective Synthesis : Use chiral auxiliaries or asymmetric catalysis to establish the (2S,4R,5S) configuration. For example, fluorination at the 4-position can be achieved via electrophilic fluorinating agents (e.g., Selectfluor®) under controlled pH and temperature to minimize racemization .

- Boc Protection : Introduce the tert-butoxycarbonyl (Boc) group early to protect the pyrrolidine nitrogen, ensuring compatibility with subsequent fluorination and methylation steps .

- Purification : Employ chiral HPLC or recrystallization in non-polar solvents (e.g., hexane/ethyl acetate) to isolate the desired stereoisomer .

Q. Which analytical techniques are most effective for confirming the stereochemistry and purity of this compound?

- Methodology :

- NMR Spectroscopy : Use NMR to confirm fluorination at the 4-position and - HSQC to resolve overlapping signals from methyl and fluorinated carbons .

- Chiral HPLC : Utilize columns like Chiralpak IA/IB with hexane/isopropanol mobile phases to separate stereoisomers and verify enantiomeric excess ≥97% .

- X-ray Crystallography : Resolve ambiguous stereochemical assignments by growing single crystals in solvents like dichloromethane/hexane .

Advanced Research Questions

Q. How can researchers address diastereomeric byproduct formation during the fluorination step?

- Methodology :

- Reaction Optimization : Adjust fluorination conditions (e.g., temperature, solvent polarity) to favor kinetic over thermodynamic control. For example, using acetonitrile instead of THF reduces side reactions .

- Byproduct Identification : Combine LC-MS and - HOESY NMR to trace fluorine-proton correlations and identify undesired diastereomers .

- Dynamic Resolution : Introduce reversible protecting groups (e.g., Fmoc) to enable equilibration and preferential crystallization of the target stereoisomer .

Q. What strategies mitigate racemization during Boc deprotection in downstream applications?

- Methodology :

- Acid Selection : Use trifluoroacetic acid (TFA) in dichloromethane at 0°C instead of HCl/dioxane to minimize α-carbon protonation and racemization .

- In Situ Monitoring : Track reaction progress via inline IR spectroscopy to terminate deprotection immediately after Boc group removal, preventing prolonged acid exposure .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported melting points or spectral data for this compound?

- Methodology :

- Cross-Validation : Compare data across multiple batches synthesized via independent routes (e.g., Boc-first vs. fluorination-first approaches) to identify systematic errors .

- Impurity Profiling : Use high-resolution mass spectrometry (HRMS) and NMR relaxation studies to detect trace impurities (e.g., residual solvents) that alter physical properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.